

An In-depth Technical Guide on Decarboxy Moxifloxacin (CAS Number: 1322062-57-6)

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Compound of Interest

Compound Name: Decarboxy moxifloxacin

Cat. No.: B1147198

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin, identified by the CAS number 1322062-57-6, is recognized primarily as a decarboxylated derivative and an analytical impurity of Moxifloxacin.[1][2] Moxifloxacin is a potent, fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and transcription.[4][5] Given that **Decarboxy moxifloxacin** is principally encountered in the context of Moxifloxacin's synthesis and degradation, this guide provides a comprehensive overview of its known properties, alongside the relevant technical data of the parent compound to offer a complete scientific perspective.

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of technical data, experimental protocols, and logical workflows pertinent to the study of **Decarboxy moxifloxacin**.

Physicochemical and Pharmacokinetic Data

Quantitative data for **Decarboxy moxifloxacin** is limited due to its status as a minor impurity. However, available physicochemical properties are summarized below, along with the well-documented pharmacokinetic parameters of the parent drug, Moxifloxacin, for comparative context.

Physicochemical Properties of Decarboxy Moxifloxacin

Property	Value	Source
CAS Number	1322062-57-6	[6]
Molecular Formula	C20H24FN3O2	[7][8]
Molar Mass	357.42 g/mol	[7][8]
Predicted Density	1.300 ± 0.06 g/cm ³	[7]
Predicted Boiling Point	561.3 ± 50.0 °C	[7]
Predicted pKa	10.63 ± 0.20	[7]
Storage Condition	2-8°C	[7]

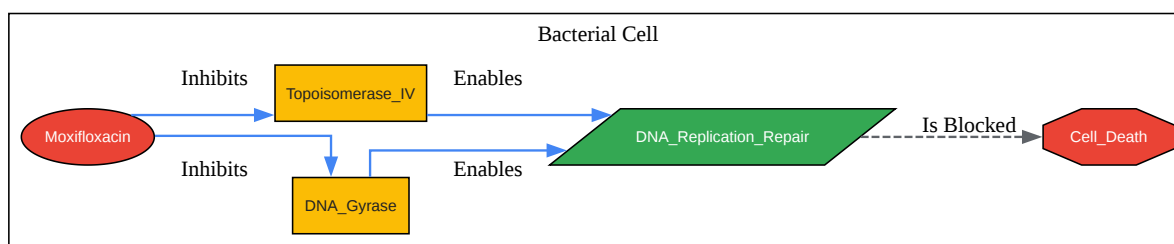
Pharmacokinetic Properties of Moxifloxacin

Parameter	Value	Source
Bioavailability	~90% (oral)	[3][9]
Protein Binding	30-40%	[9]
Elimination Half-life	11.5 - 15.6 hours	[5][9]
Metabolism	Minimal, primarily via glucuronide and sulfate conjugation	[3][5]
Excretion	Urine (~20% unchanged) and feces (~25% unchanged)	[5]
Peak Plasma Concentration (Cmax)	0.29 mg/L (50 mg dose) to 4.73 mg/L (800 mg dose)	[10]
Time to Peak (Tmax)	0.5 - 4 hours	[10]

Biological Context and Signaling Pathways

Mechanism of Action of Moxifloxacin

Moxifloxacin exerts its antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are vital for the processes of DNA replication, transcription, repair, and recombination.[9] By forming a complex with these enzymes and bacterial DNA, Moxifloxacin leads to DNA damage and ultimately inhibits bacterial cell division and survival.[3]

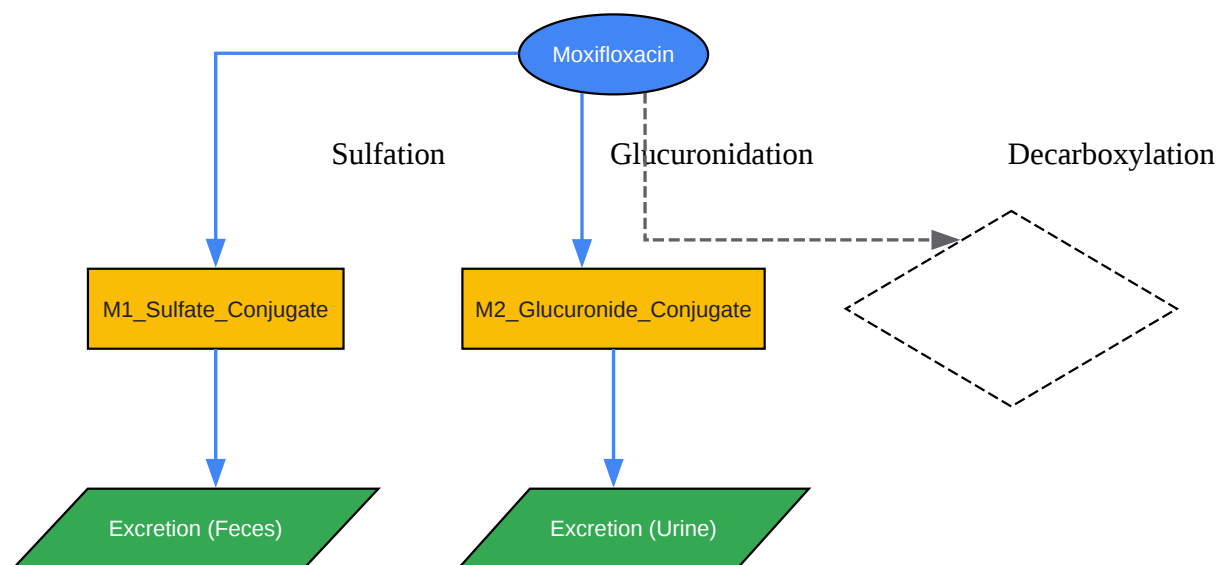


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Figure 1: Mechanism of action of Moxifloxacin.

Metabolic Pathway of Moxifloxacin

Moxifloxacin undergoes phase II metabolism in humans, primarily through glucuronide and sulfate conjugation.[5][11] The cytochrome P450 system is not significantly involved in its metabolism.[3][5] The main metabolites are an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[11][12] These metabolites are microbiologically inactive.[3] "**Decarboxy moxifloxacin**" is not a recognized major metabolite but is likely a degradation product resulting from the loss of the carboxylic acid group from the parent moxifloxacin molecule.



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Figure 2: Metabolic and degradation pathways of Moxifloxacin.

Experimental Protocols

Synthesis of Moxifloxacin

A common synthetic route to Moxifloxacin involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[13][14]

Protocol:

- In a suitable solvent such as dimethyl sulfoxide, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[13]
- Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the solution.[13]
- Stir the reaction mixture at an elevated temperature (e.g., 65-70 °C) for several hours (e.g., 6-8 hours).[13]
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[13]

- Upon completion, cool the reaction mixture to room temperature.[13]
- Add water to precipitate the product and continue stirring for a couple of hours.[13]
- Collect the solid product by filtration, wash with water, and dry under vacuum at an elevated temperature (e.g., 75 °C) to yield Moxifloxacin.[13]

Note on **Decarboxy Moxifloxacin** Formation: Decarboxylation of the quinolone carboxylic acid moiety can occur under certain conditions, such as elevated temperatures or the presence of specific catalysts, leading to the formation of **Decarboxy moxifloxacin** as an impurity.



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Figure 3: Experimental workflow for the synthesis of Moxifloxacin.

Analytical Method for Detection of Moxifloxacin and Impurities

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the analysis of Moxifloxacin and the detection of impurities like **Decarboxy moxifloxacin**. [15][16]

HPLC Parameter	Condition	Source
Column	Agela Technology Venosil XBP C18 (4.6mm x 250mm, 10µm)	[15]
Mobile Phase	Phosphate buffer and methanol (18:7 v/v)	[15][16]
Flow Rate	1.3 mL/min	[15][16]
Detection	UV at 293 nm	[15][16]
Column Temperature	50 °C	[15][16]
Diluent	0.1N HCl	[15][16]
Retention Time (Moxifloxacin)	~9.99 min	[15]

Protocol:

- Prepare the mobile phase by mixing phosphate buffer and methanol in the specified ratio.
- Prepare standard and sample solutions of Moxifloxacin in the diluent.
- Set up the HPLC system with the specified parameters.
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms to determine the retention time and peak area of Moxifloxacin and any impurities, including **Decarboxy moxifloxacin**.

In Vitro and In Vivo Studies of Moxifloxacin

Extensive in vitro studies have demonstrated Moxifloxacin's potent activity against a wide range of clinical bacterial isolates.[17] It shows enhanced activity against Gram-positive bacteria compared to older fluoroquinolones, while maintaining excellent activity against Gram-negative bacteria.[17][18] In vivo studies in animal models have confirmed its efficacy in treating various infections, including respiratory tract infections.[10]

While specific biological activity data for **Decarboxy moxifloxacin** is not readily available, it is generally understood that the carboxylic acid group at the 3-position of the quinolone core is crucial for antibacterial activity. Its removal to form **Decarboxy moxifloxacin** would likely lead to a significant reduction or complete loss of antibacterial efficacy. Further research would be required to confirm this hypothesis.

Conclusion

Decarboxy moxifloxacin, CAS 1322062-57-6, is a known impurity and degradation product of the potent antibiotic Moxifloxacin. While direct and extensive research on its own biological and pharmacological properties is limited, its study is crucial for the quality control and stability analysis of Moxifloxacin formulations. This guide provides the available technical data for **Decarboxy moxifloxacin** and places it within the broader scientific context of its parent compound. The provided experimental protocols for synthesis and analysis of Moxifloxacin are relevant for any researcher investigating its impurities. Further studies are warranted to fully characterize the biological profile of **Decarboxy moxifloxacin**.

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